![molecular formula C14H26N2O2Si B563520 6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL CAS No. 326496-02-0](/img/structure/B563520.png)
6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL is a chemical compound with the molecular formula C14H26N2O2Si and a molecular weight of 282.45 g/mol . This compound is characterized by the presence of a pyridin-3-ol core substituted with a tert-butyldimethylsilyloxyethyl group and a methylamino group. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
The synthesis of 6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL involves several stepsThe reaction conditions often involve the use of solvents such as chloroform, dichloromethane, and methanol
Análisis De Reacciones Químicas
6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridin-3-ol core can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, leading to the formation of reduced pyridine derivatives.
Substitution: The tert-butyldimethylsilyloxyethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in biochemical studies to investigate the interactions of small molecules with biological macromolecules.
Medicine: Although not used therapeutically, it serves as a model compound in drug discovery and development to study the pharmacokinetics and pharmacodynamics of related structures.
Mecanismo De Acción
The mechanism of action of 6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL is not well-documented due to its primary use in research. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The pathways involved would vary based on the biological system being studied .
Comparación Con Compuestos Similares
6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL can be compared with other similar compounds, such as:
6-[[2-(Tert-butyldimethylsilyloxy)ethyl]amino]pyridin-3-OL: Similar structure but lacks the methyl group on the amino substituent.
6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-2-OL: Similar structure but with the hydroxyl group at the 2-position instead of the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts .
Propiedades
IUPAC Name |
6-[2-[tert-butyl(dimethyl)silyl]oxyethyl-methylamino]pyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2Si/c1-14(2,3)19(5,6)18-10-9-16(4)13-8-7-12(17)11-15-13/h7-8,11,17H,9-10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPWJIFLTYOKOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN(C)C1=NC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696039 |
Source


|
| Record name | 6-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)(methyl)amino]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326496-02-0 |
Source


|
| Record name | 6-[[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]methylamino]-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326496-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)(methyl)amino]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
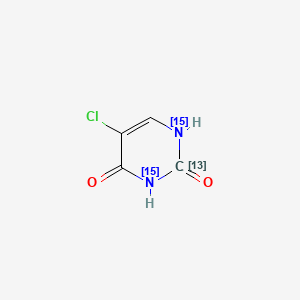
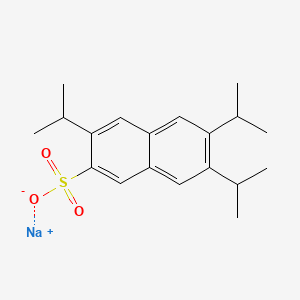
![5-[4-(Ethylamino)butyl]hydantoin](/img/structure/B563442.png)
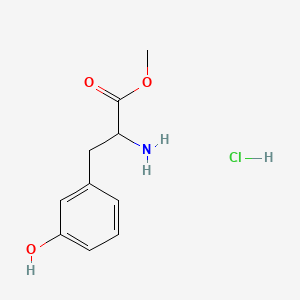
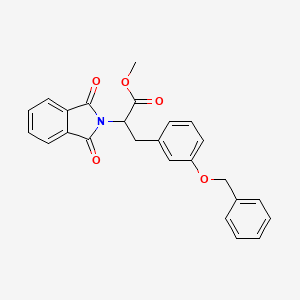
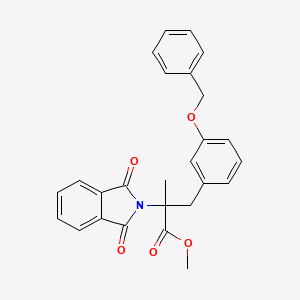
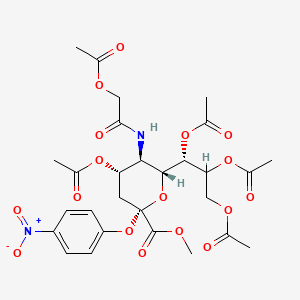
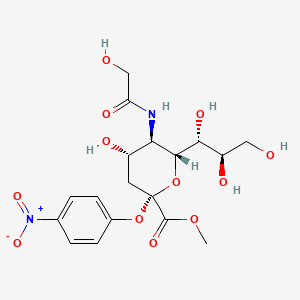


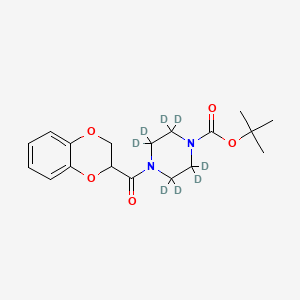
![1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI)](/img/structure/B563457.png)
![4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide](/img/structure/B563459.png)
